molecular formula C20H36O2 B1205476 Methyl sterculate CAS No. 3220-60-8

Methyl sterculate

Cat. No.: B1205476
CAS No.: 3220-60-8
M. Wt: 308.5 g/mol
InChI Key: CMRNMZJAUFXOQF-UHFFFAOYSA-N
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Description

Sterculic Acid methyl ester is an ester derivative of Sterculic Acid, a cyclopropene fatty acid. It is known for its ability to inhibit the enzyme stearoyl-CoA desaturase, which plays a crucial role in lipid metabolism. The compound has a molecular formula of C20H36O2 and a molecular weight of 308.499 Da .

Preparation Methods

Sterculic Acid methyl ester can be synthesized from seed oils of plants such as Bombax munguba and Sterculia foetida. The preparation involves sodium methylate-catalyzed transmethylation of the seed oils, followed by cooling the hexane solution of crude methyl esters and separating insoluble fatty acid methyl esters by centrifugation or column chromatography. The saturated straight-chain fatty acid methyl esters are then removed by urea adduct formation. Finally, Sterculic Acid methyl ester is separated from the remaining unsaturated fatty acid methyl esters using preparative high-performance liquid chromatography on C18 reversed-phase with acetonitrile .

Chemical Reactions Analysis

Oxidation Reactions

Methyl sterculate is used in studies of new ring-opening oxidation reactions. Air oxidation of this compound results in the cleavage of the cyclopropene ring, leading to the formation of a pair of conjugated enones containing a terminal methylene group.

Reaction with Silver Nitrate-Silica Gel

This compound reacts with silver nitrate-silica gel, a reaction employed for estimating cyclopropene fatty acids. The main products of this reaction are methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates. Lesser quantities of methyl 9 (or 10)-(nitratomethyl)-octadec-9-enoates and methyl 9 (or 10)-(hydroxymethyl)-octadec-9-enoates are also produced . Hydrogenation quantitatively converts this mixture of isomeric pairs to a mixture of methyl 9- and methyl 10-methyloctadecanoates . Chromatography on silver nitrate-silica gel, followed by gas chromatography of the hydrogenated products, has been used to estimate individual cyclopropene and cyclopropane acids in lipids .

Halogenation and Hydrogenation

This compound can undergo chemical modification through halogenation and hydrogenation. Halogenated isomers of this compound have been shown to be effective in stimulating cell division in rat hepatocytes.

Preparation of Malvalic and Sterculic Acid Methyl Esters

This compound is used in the preparation of highly pure malvalic (cis-8,9-methyleneheptadec-8-enoic) and sterculic (cis-9,10-methyleneoctadec-9-enoic) acid methyl esters from Bombax munguba and Sterculia foetida seed oils. This process involves the extraction and purification of this compound from these seed oils, resulting in the production of highly pure malvalic and sterculic acid methyl esters.

Solubility

This compound is soluble in chloroform, ether, hexane, and methanol . It has a low solubility in water (0.1 g/L at 20 °C) .

Scientific Research Applications

Organic Chemistry Applications

Oxidation Reactions
Methyl sterculate is utilized in the study of new ring-opening oxidation reactions. The air oxidation of this compound leads to the cleavage of the cyclopropene ring, resulting in the formation of conjugated enones with terminal methylene groups. This reaction is significant for understanding the reactivity of cyclopropenoid compounds in organic synthesis.

Synthesis of Fatty Acid Methyl Esters
The compound serves as a precursor for synthesizing malvalic and sterculic acid methyl esters from Bombax munguba and Sterculia foetida seed oils. The extraction and purification processes yield highly pure esters that are essential for further chemical analysis and applications in various industries.

Analytical Chemistry Applications

Estimation of Cyclopropene Fatty Acids
this compound reacts with silver nitrate-silica gel, which forms the basis for estimating cyclopropene fatty acids. This reaction produces various isomeric products, including methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates. The method has been established as a reliable technique for analyzing cyclopropenoid fatty acids in different lipid matrices .

Cell Biology Applications

Mitogenic Effects on Hepatocytes
Research indicates that this compound can stimulate hepatocyte division in rats. Studies involving chemically modified derivatives showed that halogenated isomers were equally effective in promoting cell division as the parent compound. This property suggests potential applications in regenerative medicine and cellular biology research.

Influence on Lipid Metabolism
this compound inhibits the enzyme stearoyl-CoA desaturase, which plays a crucial role in lipid metabolism. By affecting the biosynthesis of monounsaturated fatty acids from saturated precursors, it alters cellular lipid profiles and may have implications for metabolic disorders.

Botany Applications

Phytochemical Evaluation
this compound is found in the plant Hibiscus rosa-sinensis and contributes to its phytochemical profile. The extraction and analysis of this compound from plant sources are vital for understanding its ecological roles and potential health benefits associated with these plants .

Case Study 1: Biological Effects in Ewe Milk

A study investigated the incorporation of this compound into ewe milk fat after systemic administration. Results showed that the concentration of sterculic acid reached its peak after five days of treatment, demonstrating its transfer from blood to milk fat and providing insights into its metabolic pathways .

Case Study 2: Inhibition of Lipid Metabolism Enzymes

Research has shown that this compound effectively inhibits stearoyl-CoA desaturase activity in various biological systems, leading to altered fatty acid profiles. This inhibition could have therapeutic implications for conditions like nonalcoholic fatty liver disease and certain cancers .

Mechanism of Action

Sterculic Acid methyl ester exerts its effects primarily by inhibiting the enzyme stearoyl-CoA desaturase. This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from their saturated precursors. By inhibiting this enzyme, Sterculic Acid methyl ester disrupts lipid metabolism, leading to changes in cellular membrane composition and signaling pathways. This inhibition can affect various physiological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Sterculic Acid methyl ester is unique due to its cyclopropene ring structure, which is not commonly found in other fatty acids. Similar compounds include:

Biological Activity

Methyl sterculate, a methyl ester derived from sterculic acid, has garnered attention in recent years due to its significant biological activities, particularly its antiparasitic and antimalarial properties. This compound is primarily studied for its effects on various pathogens, including Toxoplasma gondii and Plasmodium falciparum. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula C20H36O2C_{20}H_{36}O_{2} and is classified as a fatty acid methyl ester. Its structure consists of a long hydrocarbon chain with a carboxylate group, which contributes to its lipid solubility and biological activity.

Research indicates that this compound acts primarily by inhibiting stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism in parasites. This inhibition disrupts the synthesis of oleic acid, which is essential for the survival and proliferation of certain parasites.

  • Inhibition of Toxoplasma gondii : this compound demonstrated significant antiparasitic effects against T. gondii in vitro. Studies showed that it inhibited tachyzoite propagation and egress from infected Vero cells, leading to reduced cell rupture and parasite release .
  • Inhibition of Plasmodium falciparum : this compound also exhibited potent antimalarial activity by targeting PfSCD in P. falciparum. It showed rapid and irreversible effects on the asexual blood stages of the parasite. The compound's effectiveness was quantified with an EC50 value indicating its potency against the parasite .

Study 1: In Vitro Effects on Toxoplasma gondii

A study evaluated the antiparasitic activities of this compound using Vero cell assays. The results indicated that:

  • At a concentration of 1 mM, this compound did not exhibit cytotoxicity to Vero cells, while higher concentrations of sterculic acid were toxic.
  • This compound significantly reduced the number of ruptured cells compared to controls, demonstrating its protective effect against tachyzoite egress .

Study 2: Antimalarial Activity Against Plasmodium falciparum

In another study focused on P. falciparum, this compound was shown to inhibit oleic acid synthesis effectively:

  • The compound's action was characterized as rapid and irreversible, with significant implications for developing new antimalarial therapies.
  • The study highlighted that oleic acid could antagonize the effects of this compound, suggesting a complex interaction within fatty acid metabolism pathways in the parasite .

Data Tables

CompoundTarget PathogenEC50 (μM)Selectivity Index
This compoundToxoplasma gondii248.0>2
Sterculic AcidToxoplasma gondii36.2<2
This compoundPlasmodium falciparumNot specifiedNot specified

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying methyl sterculate in plant extracts?

  • Methodological Answer : Combine chromatographic separation (e.g., HPLC or GC) with spectroscopic validation (NMR, IR, or LC-MS) to confirm this compound's unique structural markers, such as cyclopropane rings or ester groups. Cross-reference retention times and spectral data with authenticated standards or prior literature .

Q. How can this compound be isolated from complex biological matrices?

  • Methodological Answer : Use sequential solvent extraction (e.g., hexane for non-polar fractions) followed by column chromatography (silica gel or Sephadex). Optimize solvent polarity gradients to separate this compound from co-occurring compounds like β-sitosterol or flavonoids .

Q. What are the standard protocols for assessing this compound's purity?

  • Methodological Answer : Quantify purity via high-resolution mass spectrometry (HRMS) and elemental analysis. Validate using melting point determination and thin-layer chromatography (TLC) with multiple solvent systems to ensure no co-eluting impurities .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Start with in vitro models (e.g., enzyme inhibition or cell viability assays) using dose-response curves. Include positive controls (e.g., known inhibitors) and triplicate replicates to minimize variability. Document solvent compatibility (e.g., DMSO concentration limits) .

Advanced Research Questions

Q. How can contradictory results in this compound's bioactivity across studies be resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line specificity). Use multivariate statistical models to isolate this compound's effects from matrix interactions. Replicate experiments under standardized conditions .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity studies?

  • Methodological Answer : Employ catalyst screening (e.g., lipases for esterification) and reaction parameter optimization (temperature, solvent polarity). Monitor reaction progress via real-time FTIR or GC-MS. Purify intermediates using flash chromatography to minimize side products .

Q. How do computational models enhance the understanding of this compound's metabolic pathways?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict enzyme interactions (e.g., cytochrome P450 isoforms). Validate with in silico ADMET profiling (SwissADME) and compare with in vitro metabolite identification (LC-QTOF-MS) .

Q. What statistical approaches are appropriate for analyzing this compound's dose-dependent effects in in vivo studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address interspecies variability via mixed-effects models .

Q. How can researchers reconcile discrepancies between this compound's in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic factors (bioavailability, protein binding) using LC-MS/MS plasma profiling. Perform tissue distribution studies and correlate with pharmacodynamic endpoints (e.g., biomarker modulation) .

Q. What methodologies validate this compound's mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout target genes) with transcriptomics (RNA-Seq) and proteomics (SILAC). Confirm findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. Data & Literature Synthesis

Q. How should systematic reviews address heterogeneity in this compound's reported pharmacological activities?

  • Methodological Answer : Follow PRISMA guidelines to screen studies. Use subgroup analysis (e.g., by plant source, extraction method) and assess bias via ROBINS-I tool. Perform sensitivity analyses to exclude low-quality studies .

Q. What criteria determine the inclusion of this compound studies in meta-analyses?

  • Methodological Answer : Define inclusion thresholds (e.g., ≥3 independent replicates, validated analytical methods). Exclude studies lacking negative controls or using non-standardized units (e.g., "crude extract equivalent") .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles: publish raw spectra/chromatograms in repositories (Figshare, Zenodo), detail instrument settings (e.g., NMR pulse sequences), and disclose batch numbers of reagents. Use open-source software for data analysis .

Q. What ethical guidelines apply to this compound research involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including sample size justification and humane endpoints. Obtain ethics committee approval (IACUC) and report compliance in the methods section .

Properties

IUPAC Name

methyl 8-(2-octylcyclopropen-1-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNMZJAUFXOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873118
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3220-60-8
Record name Methyl sterculate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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